Chiral Identity: (S)-Sec-Butyl vs. tert-Butyl N-Substituent – Steric & Conformational Impact
The (S)-sec-butyl group provides a chiral center with a specific spatial orientation, imparting a different steric footprint compared to the achiral tert-butyl group. The sec-butyl moiety presents a smaller molar refractivity (CMR ~23.4) than tert-butyl (~29.6), while the chiral center allows enantioselective interactions with chiral biological targets . In the AR modulator series, replacing tert-butyl with sec-butyl markedly alters receptor binding kinetics and functional potency [1].
| Evidence Dimension | Molar Refractivity (CMR) – calculated steric descriptor |
|---|---|
| Target Compound Data | CMR ~23.4 (estimated for (S)-sec-butyl group) |
| Comparator Or Baseline | 4-(tert-Butylamino)-2-(trifluoromethyl)benzonitrile (CAS 821777-41-7): CMR ~29.6 |
| Quantified Difference | ~6.2 units lower steric bulk for the target |
| Conditions | Calculated physiochemical parameter; SAR context from 4-amino-2-(trifluoromethyl)benzonitrile AR modulators. |
Why This Matters
A 21% reduction in steric bulk alters sub-pocket fit in the AR ligand-binding domain, which can shift agonist/antagonist balance and affect selectivity against other nuclear receptors.
- [1] Li, J. J., et al., Bioorganic & Medicinal Chemistry Letters, 2007, 17(16), 4638-4643. View Source
